Fmoc-D-cystéine

Vue d'ensemble

Description

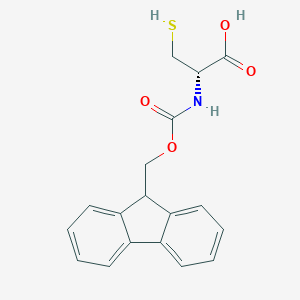

Fmoc-D-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-D-cysteine is predominantly utilized in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for assembling peptides. The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, making it easier to synthesize complex peptide structures.

Key Properties :

- Base-labile Fmoc Group : The Fmoc group can be removed under mild basic conditions, facilitating stepwise peptide assembly without damaging sensitive side chains .

- Disulfide Bond Formation : Cysteine residues are essential for forming disulfide bonds, which are critical for the structural stability of many peptides and proteins .

| Property | Description |

|---|---|

| Stability | Stable under standard SPPS conditions |

| Reactivity | Allows for specific coupling reactions |

| Disulfide Bond Capability | Enables formation of crucial structural bonds |

Drug Development

Overview : In medicinal chemistry, Fmoc-D-cysteine derivatives are explored for their potential in developing therapeutic peptides and drugs. The ability to modify the structure of peptides enhances their efficacy and stability.

Applications :

- Therapeutic Peptides : Used in creating peptides that target specific biological pathways, improving therapeutic outcomes .

- Peptide Vaccines : Fmoc-D-cysteine is employed in synthesizing peptide-based vaccines that can elicit immune responses against pathogens .

| Application | Description |

|---|---|

| Therapeutic Peptides | Targeting specific diseases through peptide design |

| Vaccine Development | Enhancing immune response via peptide synthesis |

Bioconjugation

Overview : Fmoc-D-cysteine is integral to bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This enhances the specificity and efficacy of therapeutic agents.

Key Techniques :

- Linker Development : Utilized to create linkers that connect therapeutic agents to antibodies or other proteins .

- Targeted Drug Delivery Systems : Improves the delivery of drugs to specific cells or tissues by conjugating them with targeting moieties .

| Technique | Description |

|---|---|

| Linker Development | Facilitates attachment of drugs to biomolecules |

| Targeted Delivery | Enhances specificity in drug delivery systems |

Protein Engineering

Overview : In protein engineering, Fmoc-D-cysteine is used to introduce thiol groups into proteins, which are essential for studying protein interactions and functions.

Applications :

- Stability Enhancement : Modifying proteins to improve their stability under various conditions .

- Functional Studies : Investigating protein functions through the incorporation of cysteine residues that can form disulfide bonds or participate in redox reactions.

| Application | Description |

|---|---|

| Stability Enhancement | Improving protein resilience |

| Functional Studies | Exploring protein interactions through cysteine modification |

Case Studies

- Fluorescent D-Cysteines in Cell-Penetrating Peptides

- Synthesis of Therapeutic Peptides

- Bioconjugation for Drug Delivery

Mécanisme D'action

Target of Action

Fmoc-D-cysteine is primarily used in the field of peptide synthesis . The primary targets of Fmoc-D-cysteine are the amino acids that are being linked together to form peptides . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .

Mode of Action

The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows it to protect the Nα-amino group during the coupling process of peptide synthesis, and then be removed to allow the next amino acid to be added . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The use of Fmoc-D-cysteine primarily affects the pathway of peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This has been a major advancement in the field of peptide synthesis .

Result of Action

The result of Fmoc-D-cysteine’s action is the successful synthesis of peptides . By protecting the Nα-amino group during the coupling process, it allows for the creation of complex peptides . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-D-cysteine is influenced by the conditions of the peptide synthesis process . The stability of the Fmoc group to certain reagents allows it to withstand the conditions of peptide synthesis, while its base-labile property allows it to be removed when desired . The fluorenyl group of Fmoc has a strong absorbance in the ultraviolet region, which is useful for monitoring coupling and deprotection reactions .

Analyse Biochimique

Biochemical Properties

Fmoc-D-cysteine is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group . The Fmoc group in Fmoc-D-cysteine serves as a temporary protecting group for the N-terminus, which is cleaved by secondary amines such as piperidine during peptide synthesis . This allows for the rapid and efficient synthesis of peptides, including ones of significant size and complexity .

Cellular Effects

Cysteine contributes to redox control as a component of the antioxidant glutathione, serves as a substrate for the production of hydrogen sulphide (H2S) which stimulates cellular bioenergetics, and acts as a carbon source for biomass and energy production .

Molecular Mechanism

The molecular mechanism of Fmoc-D-cysteine primarily involves its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property allows Fmoc-D-cysteine to participate in Fmoc solid-phase peptide synthesis (SPPS), a method for assembling peptides one amino acid at a time .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-D-cysteine is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Its fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions over time .

Metabolic Pathways

Fmoc-D-cysteine, as a derivative of cysteine, may be involved in similar metabolic pathways as cysteine. Cysteine actively contributes to metabolic remodeling on several levels, including its role in redox control, as a substrate for H2S production, and as a carbon source .

Subcellular Localization

The subcellular localization of Fmoc-D-cysteine is not well-documented. As a derivative of cysteine, it’s likely to be found wherever cysteine is present within the cell. Cysteine is a fundamental component of proteins, so it can be found throughout the cell wherever proteins are synthesized or utilized .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved by reacting D-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of Fmoc-D-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is purified using large-scale chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Fmoc-D-cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of protein structures.

Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol group of Fmoc-D-cysteine can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides, maleimides.

Major Products Formed:

Oxidation: Disulfide-linked peptides or proteins.

Reduction: Free thiol-containing peptides.

Substitution: Thioether-linked peptides.

Comparaison Avec Des Composés Similaires

Fmoc-L-cysteine: Similar to Fmoc-D-cysteine but with the L-configuration. It is also used in peptide synthesis.

Boc-D-cysteine: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group. It is less commonly used due to the harsher conditions required for Boc removal.

Cbz-D-cysteine: Uses the carbobenzoxy (Cbz) group for protection. It is also less commonly used due to the need for hydrogenolysis for deprotection.

Uniqueness: Fmoc-D-cysteine is unique due to the mild conditions required for the removal of the Fmoc group, making it highly suitable for the synthesis of sensitive peptides. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be advantageous in certain applications.

Activité Biologique

Fmoc-D-cysteine is a derivative of cysteine, an amino acid known for its role in protein structure and function, particularly through the formation of disulfide bonds. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, facilitating the solid-phase synthesis of peptides that contain cysteine. This article explores the biological activity of Fmoc-D-cysteine, emphasizing its applications in peptide synthesis, biological interactions, and potential therapeutic uses.

Fmoc-D-cysteine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides.

- Synthesis Process :

- Fmoc Removal : The Fmoc group is removed using a base, typically piperidine, which can lead to racemization if not controlled properly. Studies show that using Fmoc-Cys(Thp)-OH minimizes racemization compared to other protecting groups like Fmoc-Cys(Trt)-OH .

- Peptide Formation : Following the removal of the Fmoc group, coupling reactions can occur to form dipeptides or longer chains.

Biological Activity

The biological activity of Fmoc-D-cysteine is primarily linked to its role in peptide synthesis and its influence on the properties of resulting peptides.

1. Protein Interactions

Cysteine residues play a crucial role in protein folding and stability through disulfide bond formation. The configuration of cysteine (D vs. L) can affect the biological activity of peptides:

- Case Study : Research on cyclic peptides synthesized from cysteinyl prolyl esters demonstrated that variations in cysteine configuration influenced integrin binding activity . This highlights how Fmoc-D-cysteine can be utilized to design peptides with specific biological functions.

2. Antioxidant Properties

Cysteine is known for its antioxidant properties due to its thiol (-SH) group, which can scavenge free radicals. Fmoc-D-cysteine retains these properties, making it a candidate for developing antioxidant peptides.

- Research Findings : Studies indicate that peptides containing D-cysteine exhibit varying degrees of radical scavenging activity, which is essential for developing therapeutic agents against oxidative stress-related diseases .

3. Therapeutic Applications

Fmoc-D-cysteine has potential applications in drug design and development:

- Peptide-based Drugs : The incorporation of D-cysteine into peptide sequences may enhance stability and bioavailability, leading to more effective therapeutic agents. For example, modifications in peptide sequences can lead to improved binding affinities for target proteins .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using D-cysteine instead of L-cysteine in these fluorescent peptides?

A1: While the provided research paper does not explicitly compare the use of D-cysteine versus L-cysteine, the choice of D-amino acids in peptide synthesis is often motivated by their enhanced stability against enzymatic degradation. L-amino acids are the naturally occurring enantiomers and are more susceptible to breakdown by proteases present in biological systems. Utilizing D-cysteine in the synthesis of these cell-penetrating peptides likely increases their stability and half-life within cells, allowing for more prolonged fluorescence monitoring.

Q2: How do the fluorescent properties of these D-cysteine derivatives impact their application in cell-penetrating peptides?

A2: The research highlights the incorporation of coumaryl and dansyl derivatives of D-cysteine into cell-penetrating peptide sequences . These fluorescent moieties allow for the direct visualization of the peptides' internalization within different cell lines using fluorescence microscopy. This provides a valuable tool for studying the cellular uptake mechanisms of these peptides and evaluating their potential for delivering therapeutic cargo into cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.